Bis(4-methoxyphenyl)phosphine

Beschreibung

Significance of Bis(4-methoxyphenyl)phosphine as an Electron-Rich Tertiary Phosphine (B1218219) Ligand

This compound is classified as an electron-rich tertiary phosphine ligand. This characteristic stems from the presence of two methoxy (B1213986) groups (-OCH3) on the phenyl rings. These groups are electron-donating, thereby increasing the electron density on the phosphorus atom. This enhanced electron-donating ability is a key factor in its effectiveness as a ligand in transition metal catalysis. The phosphorus atom's lone pair of electrons can coordinate with a metal center, and the increased electron density from the methoxy groups strengthens this bond. This stabilization of the metal-phosphine complex is crucial for facilitating various catalytic cycles.

The electron-rich nature of this compound makes it particularly effective in stabilizing low-oxidation-state metal complexes, which are often key intermediates in catalytic reactions. This property allows it to outperform ligands like triphenylphosphine (B44618) in certain cross-coupling reactions by stabilizing the metal catalyst during critical steps such as oxidative addition.

Overview of Foundational and Emerging Research Domains for this compound

The primary application of this compound lies in the field of transition metal catalysis, where it serves as a ligand for metals such as palladium and rhodium. alfachemic.com Its utility spans a range of foundational and emerging research areas.

Foundational Applications:

Cross-Coupling Reactions: This phosphine is extensively used in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Notable examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The development of such specialized phosphine ligands revolutionized cross-coupling chemistry, enabling reactions under milder conditions and with a broader range of substrates, including previously unreactive aryl chlorides.

Asymmetric Catalysis: this compound and its derivatives are employed in enantioselective synthesis. For instance, it is used in iridium-catalyzed hydrogenations and palladium-catalyzed asymmetric additions to achieve high levels of enantioselectivity. alfachemic.comchemicalbook.com It is also a component in the preparation of DIOP-type ligands for rhodium-catalyzed asymmetric hydrogenation. alfachemic.com

Emerging Research Areas:

Catalytic Nanoreactors: A more recent application involves the functionalization of core-cross-linked micelles with this compound to create catalytic nanoreactors. researchgate.net These nanostructures have been successfully used in aqueous biphasic hydroformylation of olefins, demonstrating excellent catalytic activity. researchgate.net This approach combines the benefits of homogeneous and heterogeneous catalysis, allowing for efficient catalysis in an aqueous medium with the potential for catalyst recovery.

Organocatalysis: Derivatives of this compound are being explored as organocatalysts. For example, thiourea (B124793) derivatives of P-chiral aminophosphines, which can be synthesized from this compound oxide, have shown promise in enantioselective Morita-Baylis-Hillman reactions. scholaris.ca

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C14H15O2P |

| Molecular Weight | 246.24 g/mol nih.gov |

| Melting Point | 36-40 °C alfachemic.com |

| Boiling Point | 352.4±42.0 °C (Predicted) alfachemic.com |

| Flash Point | >110 °C alfachemic.com |

| CAS Number | 84127-04-8 nih.gov |

Table 2: Selected Applications of this compound in Catalysis

| Reaction Type | Metal Catalyst | Role of Phosphine |

| Suzuki-Miyaura Coupling | Palladium | Ligand |

| Heck Reaction | Palladium | Ligand |

| Sonogashira Coupling | Palladium | Ligand |

| Buchwald-Hartwig Amination | Palladium | Ligand |

| Asymmetric Hydrogenation | Iridium, Rhodium alfachemic.comchemicalbook.com | Ligand/Ligand Precursor |

| Hydroformylation | Rhodium researchgate.net | Ligand in Nanoreactor |

| Morita-Baylis-Hillman | (as derivative) | Organocatalyst scholaris.ca |

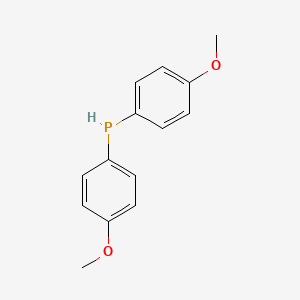

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKICRREDMVWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)PC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463443 | |

| Record name | Bis(4-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84127-04-8 | |

| Record name | Bis(4-methoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84127-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Bis 4 Methoxyphenyl Phosphine

Established Synthetic Pathways to Bis(4-methoxyphenyl)phosphine

Grignard Reagent-Mediated Synthesis from Phosphorus Trichloride (B1173362)

A primary and direct method for synthesizing diarylphosphines involves the reaction of a phosphorus halide with an appropriate Grignard reagent. google.comrsc.org In the case of this compound, this involves the reaction of phosphorus trichloride (PCl₃) with 4-methoxyphenylmagnesium bromide. The Grignard reagent, prepared from 4-bromoanisole (B123540) and magnesium metal, acts as a nucleophile, displacing the chloride ions on the phosphorus center. The stoichiometry is critical, as the sequential substitution of the three chlorine atoms can lead to a mixture of mono-, di-, and trisubstituted products. To selectively obtain the secondary phosphine (B1218219), careful control over the molar ratio of the Grignard reagent to phosphorus trichloride is essential. nih.govsemanticscholar.org

The general reaction proceeds as follows: 2 CH₃OC₆H₄MgBr + PCl₃ → (CH₃OC₆H₄)₂PCl + 2 MgBrCl (CH₃OC₆H₄)₂PCl + H₂O → (CH₃OC₆H₄)₂PH + HCl

The successful synthesis of this compound via the Grignard route is highly dependent on the careful optimization of several reaction parameters to maximize yield and purity while minimizing the formation of byproducts such as the tertiary phosphine, tris(4-methoxyphenyl)phosphine (B1294419). nih.govnih.gov Key parameters include temperature, solvent, rate of addition, and stoichiometry of the reagents. mit.edu

Low temperatures, typically ranging from -10 °C to -78 °C, are often employed during the addition of the Grignard reagent to the phosphorus trichloride solution. nih.govsemanticscholar.org This helps to control the exothermic nature of the reaction and improve selectivity towards the desired diarylphosphine chloride intermediate. The choice of solvent is also crucial, with anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether being standard due to their ability to solvate the Grignard reagent. semanticscholar.org The rate of addition must be slow and controlled to prevent localized excesses of the Grignard reagent, which would favor the formation of the tertiary phosphine. nih.gov After the initial reaction, a careful workup, often involving quenching with a half-saturated ammonium (B1175870) chloride solution, is necessary to hydrolyze the intermediate chlorophosphine and isolate the final product. semanticscholar.org

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | -78 °C to -10 °C | Controls exothermicity and improves selectivity for the diaryl product. | nih.govsemanticscholar.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Effectively solvates the Grignard reagent and is inert under reaction conditions. | semanticscholar.org |

| Stoichiometry (Grignard:PCl₃) | ~2:1 | Favors the formation of the desired secondary phosphine over the tertiary phosphine. | nih.gov |

| Addition Rate | Slow, dropwise addition | Prevents localized high concentrations of the Grignard reagent, minimizing byproduct formation. | nih.gov |

| Workup | Quenching with NH₄Cl solution | Hydrolyzes the intermediate P-Cl bond to a P-H bond, yielding the final product. | semanticscholar.org |

Reduction of this compound Oxide Precursors

An alternative and widely used synthetic strategy for obtaining this compound is the deoxygenation of its corresponding phosphine oxide, this compound oxide. nih.govprepchem.com This two-step approach involves first synthesizing the stable phosphine oxide, which is often easier to handle and purify than the target phosphine, followed by a reduction step. nih.gov The robustness of the P=O bond necessitates the use of potent reducing agents or catalytic systems. nih.govacs.org

The precursor, this compound oxide, can be efficiently prepared through the reaction of a Grignard reagent with a dialkyl phosphite (B83602), such as diethyl phosphite. chemicalbook.com In a typical procedure, 4-methoxyphenylmagnesium bromide is prepared and then reacted with diethyl phosphite in an appropriate solvent like THF. The reaction is generally initiated at a low temperature (0 °C) and then allowed to warm to room temperature. chemicalbook.com Following the reaction, an acidic workup is performed to yield the crude product, which can then be purified by chromatography and recrystallization to afford the desired secondary phosphine oxide in high yield (often exceeding 90%). chemicalbook.com

The reaction proceeds as follows: 2 CH₃OC₆H₄MgBr + (EtO)₂P(O)H → (CH₃OC₆H₄)₂P(O)MgBr + HMgBr + 2 EtOMgBr (CH₃OC₆H₄)₂P(O)MgBr + H₃O⁺ → (CH₃OC₆H₄)₂P(O)H + Mg²⁺ + Br⁻ + H₂O

This method is advantageous due to its high yield and the relative stability of the secondary phosphine oxide product. chemicalbook.com

The reduction of the stable P=O bond in this compound oxide to the corresponding phosphine is a critical step. nih.gov A variety of reducing agents and systems have been developed for this transformation, with silanes being particularly prominent due to their effectiveness and relatively mild conditions. nih.govacs.orgorganic-chemistry.org

One established method employs trichlorosilane (B8805176) (HSiCl₃) in a solvent such as toluene. prepchem.com The reaction typically requires heating to drive the deoxygenation to completion. Subsequent workup with an aqueous base, like sodium hydroxide, is necessary to quench the reaction and hydrolyze the silicon byproducts, allowing for the isolation of the target phosphine. prepchem.com While effective, this method can yield variable results, with reported yields for bis-(4-methoxyphenyl)phosphine around 57% after distillation. prepchem.com

More advanced and chemoselective methods have been developed to avoid harsh conditions and improve functional group tolerance. nih.govorganic-chemistry.org These include:

Catalytic Hydrosilylation: Using silanes like phenylsilane (B129415) or 1,3-diphenyl-disiloxane (DPDS) in the presence of a catalyst. nih.govorganic-chemistry.org For instance, metal-free reductions can be achieved with catalytic amounts of diaryl phosphoric acids. organic-chemistry.org Copper complexes have also been shown to effectively catalyze the reduction of phosphine oxides with tetramethyldisiloxane (TMDS), a system noted for its excellent functional group tolerance, leaving groups like ketones, esters, and olefins intact. acs.orgorganic-chemistry.org

Other Reducing Systems: Other reagents, such as oxalyl chloride in combination with hexachlorodisilane, provide a metal-free reduction pathway under mild conditions. nih.gov Iodine-catalyzed reductions using phosphites have also been reported as a mild and scalable option. chemistryviews.orgorganic-chemistry.org

| Reducing Agent/System | Catalyst/Additive | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Trichlorosilane (HSiCl₃) | None | Toluene, 90 °C, 5 h | Readily available reagent. | prepchem.com |

| Phenylsilane (PhSiH₃) | Diaryl phosphoric acid | Mild conditions | Metal-free, high chemoselectivity, tolerates various functional groups. | organic-chemistry.org |

| 1,3-Diphenyl-disiloxane (DPDS) | None or Brønsted acid | Additive-free or room temp with acid | Powerful chemoselective reductant, retention of configuration. | nih.gov |

| Tetramethyldisiloxane (TMDS) | Copper complexes | Mild conditions | Excellent functional group tolerance (ketones, esters, olefins). | acs.orgorganic-chemistry.org |

| Hexachlorodisilane (Si₂Cl₆) | Oxalyl chloride (activator) | Mild conditions | Metal-free, one-pot procedure, high purity of product. | nih.gov |

| Trialkyl phosphite | Iodine (I₂) | Room temperature | Mild, scalable, simple purification. | chemistryviews.org |

Comparative Analysis of Synthetic Routes for this compound

Choosing between the direct Grignard synthesis from phosphorus trichloride and the reduction of a phosphine oxide precursor depends on several factors, including scale, required purity, and the presence of other functional groups in more complex substrates.

The Grignard reagent-mediated synthesis is a more direct, one-pot approach that can be efficient in terms of step economy. rsc.org However, it often suffers from challenges in selectivity. The reaction can easily proceed to the formation of the tertiary phosphine, tris(4-methoxyphenyl)phosphine, as a significant byproduct, which can complicate purification and lower the yield of the desired secondary phosphine. nih.gov This route is also sensitive to moisture and requires strictly anhydrous conditions.

The reduction of this compound oxide is a two-step process, which may seem less efficient. However, this pathway offers several distinct advantages. The phosphine oxide intermediate is typically a stable, crystalline solid that is easily purified by recrystallization, ensuring a high-purity precursor for the final reduction step. chemicalbook.com Furthermore, the development of modern, chemoselective reduction methods allows for the deoxygenation to occur under mild conditions with high functional group tolerance. organic-chemistry.orgacs.org This is particularly important when synthesizing more complex phosphine ligands that bear sensitive functional groups. Systems like TMDS with copper catalysts or catalytic phenylsilane reductions are notably gentle and selective, a significant advantage over the highly reactive Grignard reagents. organic-chemistry.orgacs.org While traditional reducing agents for phosphine oxides could be harsh, these newer methods make the reduction pathway a more versatile and often higher-yielding approach for producing pure this compound. nih.gov

Advantages and Limitations of Current Methodologies

The prevalent methods for synthesizing this compound primarily involve the deoxygenation of this compound oxide. This precursor is typically prepared via the reaction of a Grignard reagent, 4-methoxyphenylmagnesium bromide, with a phosphorus source like diethyl phosphite. chemicalbook.commdpi.com This two-step approach, while reliable, highlights a key limitation: the necessity of stoichiometric, and often sensitive, organometallic reagents. chemicalbook.com

Once the phosphine oxide is obtained, various reducing agents can be employed for its conversion to the target phosphine. These methods offer distinct advantages and suffer from specific limitations, as detailed in the table below.

| Methodology | Reducing Agent | Typical Conditions | Advantages | Limitations | Yield |

|---|---|---|---|---|---|

| Reduction of Phosphine Oxide | Trichlorosilane (HSiCl₃) | Toluene, 90°C, followed by NaOH quench | High yield, readily available reagent | Requires careful handling of corrosive HSiCl₃ and vigorous quenching | ~57% (distilled) |

| Reduction of Phosphine Oxide | Diisobutylaluminium hydride (DIBAL-H) | Tetrahydrofuran, 25°C | Mild conditions, high yield | Pyrophoric reagent, requires inert atmosphere techniques | ~91% |

| Deboranation | Triethyl borate (B1201080) / Ethanol | Reflux under inert atmosphere | Starts from a more air-stable phosphine-borane complex | Requires an additional step to prepare the borane (B79455) complex | ~81% |

The primary advantage of these reduction-based methods is their effectiveness in producing the desired phosphine from a stable, solid precursor. However, the reliance on strong reducing agents and, in the preceding step, Grignard reagents, presents limitations regarding functional group compatibility, safety, and waste generation. acs.orgbeilstein-journals.org

Research Directions for Enhanced Synthesis Efficiency

Future research is aimed at overcoming the limitations of current methods by developing more atom-economical and environmentally benign synthetic routes. acs.orgnih.gov A significant area of focus is the development of catalytic methods for the direct formation of phosphorus-carbon bonds. rsc.orgsnnu.edu.cn

Key research directions include:

Catalytic C-P Cross-Coupling: Palladium- or nickel-catalyzed cross-coupling reactions, analogous to the Suzuki or Buchwald-Hartwig reactions, could enable the direct synthesis of diarylphosphines from aryl halides and a simple phosphorus source like phosphine gas (PH₃) or sodium hypophosphite. rsc.orgmdpi.com This would circumvent the need for pre-formed organometallic reagents and the subsequent reduction step. snnu.edu.cn

P(III)-Directed C-H Activation: Recent advances in transition-metal-catalyzed C-H activation offer a novel strategy. snnu.edu.cnresearchgate.net A protocol that appends aryl groups to a phosphorus center via directed C-H functionalization could streamline the synthesis of biaryl phosphines significantly. snnu.edu.cn

Greener Reduction Protocols: For the established phosphine oxide reduction pathway, research into milder and more selective reducing agents continues. The use of catalytic transfer hydrogenation or electrochemical methods could reduce waste and improve the safety profile compared to pyrophoric hydrides or corrosive silanes. rsc.org

The overarching goal is to create synthetic pathways that are more direct, require fewer steps, tolerate a wider range of functional groups, and avoid the use of hazardous stoichiometric reagents. acs.orgnih.gov

Fundamental Chemical Reactivity of this compound

The chemical behavior of this compound is dominated by the phosphorus atom, which possesses a lone pair of electrons and can exist in multiple oxidation states. The electronic properties are significantly modulated by the two para-methoxyphenyl groups, which act as electron-donating groups, increasing the electron density on the phosphorus atom.

Oxidation Pathways to Phosphine Oxides

A defining characteristic of tertiary phosphines is their susceptibility to oxidation. This compound is readily oxidized to the corresponding phosphine oxide, a stable pentavalent phosphorus(V) compound. wikipedia.org This transformation is a common reaction and often occurs upon exposure to atmospheric oxygen. wikipedia.orgacs.org For synthetic applications where the P(III) species is required, rigorous air-free techniques are necessary to prevent this unwanted conversion.

The oxidation can be carried out intentionally using a variety of oxidizing agents, with hydrogen peroxide being a common and effective choice. wikipedia.orgchemicalbook.com

General Oxidation Reaction: (4-CH₃OC₆H₄)₂PH + [Oxidizing Agent] → (4-CH₃OC₆H₄)₂P(O)H

This facile oxidation underscores the reducing potential of the phosphine. The resulting phosphine oxide is significantly more stable and less reactive, which is why it serves as a convenient precursor for the synthesis of the phosphine itself. wikipedia.orgbohrium.com

Nucleophilic Substitution Reactions in Ligand Synthesis

The lone pair of electrons on the phosphorus(III) center imparts significant nucleophilic character to this compound. walisongo.ac.idacs.org The electron-donating nature of the para-methoxy groups enhances this nucleophilicity compared to unsubstituted diarylphosphines like diphenylphosphine (B32561). walisongo.ac.id This property is the cornerstone of its application in coordination chemistry and organocatalysis. cfmot.de

In ligand synthesis, the phosphine acts as a Lewis base, donating its electron pair to a vacant orbital of a transition metal center. This is a form of nucleophilic substitution where the phosphine displaces a more labile ligand (e.g., a solvent molecule or a halide) from the metal's coordination sphere. scispace.comcardiff.ac.uk

Example of Ligand Formation: (4-CH₃OC₆H₄)₂PH + M-Lₙ → [(4-CH₃OC₆H₄)₂PH]M-Lₙ₋₁ + L (where M is a transition metal and L is a leaving ligand)

This reaction is fundamental to the preparation of a vast array of metal-phosphine complexes used in catalysis. cfmot.deresearchgate.net The electronic properties imparted by the methoxy-substituted aryl groups can fine-tune the catalytic activity of the resulting metal complex. Furthermore, the phosphine can react as a nucleophile with carbon electrophiles, such as alkyl halides, in classic Sₙ2 reactions to form phosphonium (B103445) salts. walisongo.ac.id

Molecular Design Principles and Electronic Steric Parameterization of Bis 4 Methoxyphenyl Phosphine

Influence of 4-Methoxyphenyl (B3050149) Substituents on Phosphorus Electronic Density

The electronic nature of a phosphine (B1218219) ligand, specifically its ability to act as a σ-donor, is critically influenced by the substituents attached to the phosphorus atom. In bis(4-methoxyphenyl)phosphine, the key modulators are the two 4-methoxyphenyl groups. The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring exerts a significant electronic influence.

The methoxy group is a powerful electron-donating group primarily through a resonance (+M) effect, where the lone pairs on the oxygen atom are delocalized into the π-system of the aromatic ring. This delocalization increases the electron density on the phenyl ring, which in turn enhances the electron density of the phosphorus atom's lone pair. A higher electron density on the phosphorus center makes the ligand a stronger Lewis base and a more effective σ-donor to a metal center. chemrxiv.org

A quantitative measure of a phosphine's electron-donating ability is the Tolman Electronic Parameter (TEP). wikipedia.org This parameter is derived from the infrared stretching frequency of the A₁ C-O vibrational mode (ν(CO)) in a standard nickel complex, [LNi(CO)₃]. wikipedia.orglibretexts.org More strongly electron-donating phosphines increase the electron density on the nickel atom, which leads to stronger π-backbonding into the π* antibonding orbitals of the carbon monoxide (CO) ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. chemrxiv.orgwikipedia.org

While the specific TEP for this compound is not commonly tabulated, the value for the closely related tris(4-methoxyphenyl)phosphine (B1294419) is 2066.0 cm⁻¹. This is lower than that of triphenylphosphine (B44618) (2068.9 cm⁻¹), indicating that the methoxy substituents render the phosphine a stronger electron donor. wikipedia.org It follows that the two 4-methoxyphenyl groups in this compound also confer stronger electron-donating properties compared to an unsubstituted diphenylphosphine (B32561) moiety.

| Phosphine Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PMe₃ | 2064.1 |

| P(4-MeOC₆H₄)₃ | 2066.0 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2089.3 |

| PF₃ | 2110.9 |

Data sourced from Tolman's original work and subsequent compilations, illustrating the relative electron-donating strength of various phosphines. A lower value indicates a stronger electron-donating ability. wikipedia.org

Steric Profile and Ligand Conformation of this compound

The steric bulk of a phosphine ligand is as crucial as its electronic properties in determining the outcome of catalytic reactions. The most widely adopted metric for quantifying this steric hindrance is the Tolman cone angle (θ). libretexts.org The cone angle is defined as the apex angle of a cone, with the metal center at its vertex (at a standardized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents. ub.edu

For this compound, the steric profile is dominated by the two aryl groups. The placement of the methoxy group at the para-position means that its contribution to the steric bulk near the metal center is minimal compared to what would be observed with an ortho-substituent. Therefore, the cone angle of this compound is expected to be comparable to that of related diarylphosphines. For context, the cone angle for triphenylphosphine, which has three phenyl rings, is 145°. rsc.org The conformation of the 4-methoxyphenyl groups, specifically the rotation around the P-C bonds, will dictate the precise volume occupied by the ligand in a coordination sphere.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees |

|---|---|

| PH₃ | 87 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(o-tolyl)₃ | 194 |

This table presents a selection of Tolman cone angles for common phosphine ligands, providing a scale for contextualizing the steric bulk of this compound. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization for Ligand Design

To fully parameterize a ligand such as this compound for rational catalyst design, a suite of advanced analytical techniques is employed to probe its electronic and structural characteristics directly.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive tool for investigating the electronic environment of the phosphorus nucleus. huji.ac.il The ³¹P chemical shift (δ) is directly influenced by the electron density at the phosphorus atom. rsc.org For phosphines, electron-donating substituents increase the shielding of the nucleus, generally resulting in a more upfield (more negative) chemical shift, whereas electron-withdrawing groups cause a downfield shift.

The electron-donating 4-methoxyphenyl groups in this compound would be expected to cause an upfield shift in its ³¹P NMR spectrum relative to diphenylphosphine. The precise chemical shift provides a direct spectroscopic fingerprint of the ligand's electronic character. For example, the chemical shift for triphenylphosphine is approximately -5 ppm, and the introduction of electron-donating groups typically shifts this value to a higher field. uni-muenchen.de

| Compound | Typical ³¹P Chemical Shift (δ) in ppm |

|---|---|

| PH₃ | -240 |

| P(n-Bu)₃ | -32 |

| PPh₃ | -5 |

| P(OPh)₃ | +127 |

| PCl₃ | +219 |

Representative ³¹P NMR chemical shifts (relative to 85% H₃PO₄) for various phosphorus compounds, illustrating the wide range and sensitivity to substituents. uni-muenchen.deresearchgate.net

Single-crystal X-ray crystallography provides the definitive method for determining the precise three-dimensional structure of a molecule. For this compound, a crystal structure would yield accurate measurements of P-C bond lengths and C-P-C bond angles. This geometric data is invaluable for calculating precise steric parameters. researchgate.net

From the atomic coordinates, a more accurate, conformation-specific cone angle can be calculated, rather than relying on idealized models. ub.edursc.org Furthermore, other advanced steric descriptors, such as the "percent buried volume" (%Vbur), which calculates the percentage of the coordination sphere around a metal that is occupied by the ligand, can be derived from crystallographic data. These precise structural insights are essential for building accurate models of catalyst behavior and for designing ligands with specific steric profiles.

| Structural Parameter | Typical Value for Triarylphosphines |

|---|---|

| P-C Bond Length | 1.82 - 1.84 Å |

| C-P-C Bond Angle | 101° - 104° |

Typical geometric parameters for triarylphosphines as determined by X-ray crystallography. These values are fundamental for calculating steric parameters. researchgate.net

Electrochemical techniques, particularly cyclic voltammetry (CV), offer a direct method for assessing the electronic properties of a ligand by measuring its oxidation potential. ossila.com The oxidation of a phosphine involves the removal of an electron from its lone pair. The potential at which this occurs is a direct reflection of the energy of the highest occupied molecular orbital (HOMO), which is localized on the phosphorus lone pair.

Phosphines with higher electron density are more easily oxidized, and thus exhibit a lower (less positive) oxidation potential. researchgate.net The electron-donating 4-methoxyphenyl groups in this compound increase the energy of the HOMO compared to less electron-rich phosphines. Consequently, it is expected to have a lower oxidation potential than triphenylphosphine (Eox ≈ +0.9 to +1.2 V vs. Ag/Ag⁺, depending on conditions). researchgate.netrsc.org This electrochemical data provides a valuable parameter for correlating ligand electronics with catalytic activity, as the ease of oxidation can influence the stability and reactivity of the corresponding metal catalyst.

| Phosphine Ligand | Expected Relative Oxidation Potential |

|---|---|

| P(4-CF₃C₆H₄)₃ | Highest |

| PPh₃ | Intermediate |

| This compound | Lower |

| P(4-MeOC₆H₄)₃ | Low |

| P(t-Bu)₃ | Lowest |

This table illustrates the expected trend in oxidation potentials for various phosphines based on the electronic nature of their substituents. A lower potential corresponds to a more electron-rich, more easily oxidized phosphine.

Coordination Chemistry of Bis 4 Methoxyphenyl Phosphine with Transition Metals

Synthesis and Characterization of Bis(4-methoxyphenyl)phosphine-Metal Complexes

The synthesis of transition metal complexes containing this compound moieties often involves the reaction of a suitable metal precursor with the phosphine (B1218219) ligand. A notable strategy involves the incorporation of the phosphine into a polymeric support to create catalytic nanoreactors.

For instance, core-cross-linked micelles (CCM) functionalized with a closely related ligand, bis(p-methoxyphenyl)phenylphosphine (BMOPPP), have been synthesized for use in rhodium-catalyzed reactions. researchgate.net The synthesis is a multi-step process involving reversible addition-fragmentation chain transfer (RAFT) polymerization. Initially, a hydrophilic polymer block is created, which is then chain-extended with a mixture of styrene (B11656) and a functionalized monomer, 4-[bis(p-methoxyphenyl)phosphino]styrene (BMOPPS), to form an amphiphilic block copolymer. These copolymers self-assemble into micelles in water, forming a hydrophobic core containing the phosphine ligands. The structure is then stabilized by cross-linking the core. researchgate.net These functionalized polymers serve as macromolecular ligands for transition metals like rhodium. researchgate.net

The coordination of the metal to the phosphine ligand within these supports is typically achieved by reacting the polymer with a metal precursor. For example, rhodium complexes have been prepared using precursors like [Rh(acac)(CO)₂] or [RhCl(COD)]₂. researchgate.net The successful coordination of the metal is confirmed by various spectroscopic techniques.

Characterization: The characterization of these phosphine-metal complexes relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR.

³¹P NMR Spectroscopy: This is one of the most powerful tools for studying phosphine complexes. The chemical shift (δ) of the phosphorus nucleus provides information about its chemical environment and coordination state. Upon coordination to a metal center, the ³¹P NMR signal typically shifts downfield compared to the free ligand. Furthermore, for metals with a nuclear spin (like ¹⁰³Rh, I = 1/2), coupling between the phosphorus and metal nuclei (e.g., ¹J(Rh-P)) can be observed, providing direct evidence of a bond. The magnitude of this coupling constant can give insights into the geometry and nature of the complex. ru.nlnih.govrsc.org

Infrared (IR) Spectroscopy: In complexes containing other ligands like carbon monoxide (CO), IR spectroscopy is a valuable tool. The stretching frequency of the C-O bond is sensitive to the electronic environment of the metal center. Since this compound is an electron-donating ligand, it increases the electron density on the metal, which in turn leads to stronger back-donation into the π* orbitals of CO, resulting in a lower C-O stretching frequency.

The table below summarizes the types of complexes featuring the this compound moiety and the methods used for their characterization.

| Metal | Ligand Context | Complex Type | Characterization Methods |

| Rhodium | Polymer-supported bis(p-methoxyphenyl)phenylphosphine | Nanoreactor Catalyst | ³¹P NMR, ¹H NMR, IR Spectroscopy |

| Iron | Diphosphine ligand congener | C-H Activation Catalyst | Not specified in detail |

| Gold | Monodentate phosphine | Cluster/Catalyst | General characterization |

Analysis of Coordination Modes and Ligand-Metal Bonding Interactions

The this compound ligand primarily coordinates to transition metals in a monodentate fashion through the lone pair of electrons on the phosphorus atom.

Coordination Modes: In the context of the polymeric nanoreactors, the bis(p-methoxyphenyl)phenylphosphine ligand is covalently anchored to the polymer backbone and acts as a monodentate ligand, coordinating to a single rhodium center. researchgate.net While the focus is often on creating monoligated metal centers for catalysis, the density of phosphine groups within the polymer core can potentially lead to the formation of bis-phosphine complexes.

The ligand can also be a constituent of larger, multidentate structures. For example, congeners like (Z)-1,2-bis[this compound]ethene are used as bidentate chelating ligands in iron-catalyzed reactions. In this arrangement, the two phosphorus atoms coordinate to the same metal center, forming a stable chelate ring that influences the metal's geometry and reactivity. nih.govacs.org

Ligand-Metal Bonding: The interaction between the phosphine and the transition metal is typically described by the Dewar-Chatt-Duncanson model.

σ-Donation: The primary interaction is the donation of the phosphorus atom's lone pair of electrons into a vacant d-orbital of the metal, forming a strong σ-bond. nih.gov The electron-donating methoxy (B1213986) groups (-OCH₃) at the para positions of the phenyl rings increase the electron density on the phosphorus atom. This enhances its σ-donor capability compared to unsubstituted triphenylphosphine (B44618), leading to a more electron-rich metal center. nih.gov

π-Acceptance: Phosphine ligands can also act as π-acceptors. This interaction involves the back-donation of electron density from filled metal d-orbitals into the empty σ* anti-bonding orbitals of the phosphorus-carbon bonds. nih.gov The extent of π-back-donation is influenced by the energy of these σ* orbitals. For aryl phosphines, the π-acceptor ability is generally considered modest but not negligible. The strong σ-donor nature of this compound makes the metal center more electron-rich, which can facilitate this back-donation to the ligand itself or to other co-ligands like CO.

In gold-phosphine complexes, the Au-P bond is a dative covalent bond. nih.gov While relatively weaker than the Au-S bonds found in thiolate-protected gold clusters, this labile Au-P bond is advantageous in catalysis, allowing for easier ligand exchange and substrate access to the metal center. nih.govflinders.edu.au

Structure-Reactivity Relationships in this compound Coordination Compounds

The electronic and steric properties imparted by the this compound ligand directly influence the reactivity of its metal complexes, particularly in the realm of catalysis.

The enhanced electron-donating ability of this ligand, due to the methoxy groups, makes the coordinated metal center more electron-rich. In catalysis, this can have several effects:

It can promote oxidative addition steps in a catalytic cycle, as the electron-rich metal is more easily oxidized.

It can influence the selectivity of reactions. In rhodium-catalyzed hydroformylation, for example, more electron-donating phosphine ligands can affect the ratio of linear to branched aldehyde products. researchgate.net

Rhodium-Catalyzed Hydroformylation: In the aqueous biphasic hydroformylation of 1-octene, rhodium catalysts supported on nanoreactors functionalized with bis(p-methoxyphenyl)phenylphosphine have demonstrated high efficiency. researchgate.net The polymeric support serves to compartmentalize the catalyst, allowing for easy separation from the product phase while ensuring high local concentrations of the active species. The structure of the nanoreactor, including the degree of cross-linking and the density of phosphine ligands, plays a crucial role in catalytic activity and catalyst stability. A lower functionalization degree of the phosphine ligand was found to be preferable for achieving high activity. researchgate.net The cross-linked nature of the nanoreactor core helps to prevent metal leaching, a common problem in supported catalysis. researchgate.net

Iron-Catalyzed C-H Activation: In the field of iron-catalyzed C-H activation, bidentate phosphine ligands are often crucial for stabilizing the active iron species and promoting the desired reactivity. While specific studies on a simple iron-bis(4-methoxyphenyl)phosphine complex are scarce, related bidentate ligands containing this phosphino (B1201336) group have been employed. nih.govacs.org The use of chelating aryl phosphines is often a requirement for these transformations. nih.govacs.org The electronic properties of the ligand influence the feasibility of the C-H activation and subsequent bond-forming steps.

Catalytic Applications of Bis 4 Methoxyphenyl Phosphine in Organic Synthesis

Bis(4-methoxyphenyl)phosphine as a Ligand in Cross-Coupling Reactions

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, Hiyama, Heck)

No specific research data was found for the use of this compound as a ligand in these reactions.

Catalytic Performance and Comparison with Benchmarking Ligands

Without performance data, a comparison to benchmark ligands is not possible.

Role of this compound in Asymmetric Catalysis

Enantioselective Hydrogenation (e.g., Iridium- and Rhodium-Catalyzed Systems)

No specific research data was found detailing the use of this compound or its direct derivatives in these enantioselective hydrogenations.

Palladium-Catalyzed Asymmetric Addition Reactions

No specific research data was found for the application of this compound in palladium-catalyzed asymmetric addition reactions.

Design and Application of Chiral Ligands Containing this compound Moieties (e.g., DIOP-type ligands)

No literature was found describing the synthesis or application of DIOP-type ligands specifically incorporating this compound moieties.

Compound Names

As no specific reactions or compounds could be detailed in the article, the corresponding table of compound names is not applicable.

Miscellaneous Catalytic Transformations Utilizing this compound (e.g., Alkali-Metal-Catalyzed Additions)

While the application of this compound in mainstream catalytic cycles such as cross-coupling and hydrogenation is an area of ongoing research, its utility extends to other specialized catalytic transformations. This section explores one such notable application in biphasic hydroformylation, highlighting the versatility of this phosphine (B1218219) ligand. Information regarding its use in alkali-metal-catalyzed additions remains limited in publicly available scientific literature.

A significant miscellaneous application of a closely related derivative, Bis(4-methoxyphenyl)phenylphosphine, is in the realm of aqueous biphasic hydroformylation, a greener approach to the industrial synthesis of aldehydes. core.ac.uk Research has demonstrated the synthesis and use of amphiphilic core-cross-linked micelles (CCMs) functionalized with covalently linked Bis(4-methoxyphenyl)phenylphosphine. core.ac.uk These CCMs act as nanoreactors, encapsulating a rhodium precatalyst, [Rh(acac)(CO)2], to form a catalytically active species for the hydroformylation of olefins such as 1-octene. core.ac.uk

The design of these nanoreactors leverages the properties of the phosphine ligand to create a hydrophobic core where the catalysis occurs, while the hydrophilic shell ensures dispersibility in the aqueous phase. core.ac.ukdtu.dk This system facilitates catalyst recovery and recycling, a key principle of sustainable chemistry. core.ac.uk The electronic properties of the Bis(4-methoxyphenyl)phenylphosphine ligand, influenced by the electron-donating methoxy (B1213986) groups, play a role in the activity and stability of the rhodium catalyst within the micellar nanoreactor. core.ac.ukdtu.dk

Below is a data table summarizing the catalytic performance of the Bis(4-methoxyphenyl)phenylphosphine-functionalized nanoreactors in the biphasic hydroformylation of 1-octene.

| Catalyst System | Substrate | Turnover Frequency (TOF) (h⁻¹) | Selectivity (linear:branched aldehyde) | Metal Leaching (ppm) |

|---|---|---|---|---|

| [Rh(acac)(CO)(BMOPPP)]@CCM | 1-Octene | Up to 1000 | ~2.5 | Low |

While this example showcases the potential of this compound derivatives in specialized catalytic applications, further research is needed to fully explore their utility in other transformations, including the specifically mentioned alkali-metal-catalyzed additions.

Mechanistic Insights into Bis 4 Methoxyphenyl Phosphine Mediated Catalysis

Detailed Mechanistic Pathways in Cross-Coupling Reactions (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, bis(4-methoxyphenyl)phosphine plays a crucial role in modulating the three primary steps of the catalytic cycle. The general cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetallation with an organometallic reagent and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govnih.gov

Oxidative Addition: This is often the rate-determining step, involving the insertion of the Pd(0) center into the carbon-halide bond of the electrophile (e.g., Ar-X). nih.gov The electron-donating nature of this compound is paramount in this phase. The para-methoxy groups increase the electron density on the phosphorus atom, which in turn enhances the electron density on the palladium center. nbinno.comtcichemicals.com This heightened electron density on the metal makes it more nucleophilic and facilitates its attack on the electrophilic carbon of the aryl halide, thereby accelerating the rate of oxidative addition. nbinno.comtcichemicals.com The general mechanism begins with the dissociation of ligands from a coordinatively saturated complex like PdL₄ to a more reactive 14-electron species, PdL₂, which then undergoes oxidative addition. wikipedia.org

Transmetallation: Following oxidative addition, the resulting Pd(II) complex (e.g., Ar-Pd(II)-X(L)₂) undergoes transmetallation. In this step, an organic group (R') is transferred from a main-group organometallic reagent (e.g., an organoborane in Suzuki coupling) to the palladium center, displacing the halide. The ligand's properties can influence the rate of this step, though the effect is often less pronounced than on oxidative addition or reductive elimination. The steric bulk of the phosphine (B1218219) ligand can affect the accessibility of the metal center for the incoming organometallic reagent.

Reductive Elimination: This is the final, product-forming step where the two organic groups (Ar and R') on the palladium center couple and are eliminated from the coordination sphere, regenerating the Pd(0) catalyst. The steric bulk of this compound is thought to promote this step. nbinno.com The crowding around the metal center created by the bulky phosphine ligands can destabilize the Pd(II) intermediate, creating a driving force for the elimination of the sterically demanding product and collapsing the complex back to the less crowded Pd(0) state. nbinno.comtcichemicals.com

Mechanistic Investigations of Asymmetric Hydrogenation Processes

This compound is an achiral ligand, meaning it does not have a non-superimposable mirror image. Consequently, when used as a ligand in its standard form, it cannot induce enantioselectivity in hydrogenation reactions. Asymmetric hydrogenation, which aims to produce a chiral product with a high excess of one enantiomer, requires the use of a chiral catalyst. pitt.eduunt.edu

The field of asymmetric hydrogenation extensively utilizes chiral phosphine ligands, where chirality is introduced either at a phosphorus atom (P-chiral) or within the ligand backbone. pitt.edu These chiral ligands create a chiral environment around the metal center (commonly rhodium, ruthenium, or iridium), which forces the prochiral substrate to coordinate in a specific orientation. The subsequent hydrogen addition then occurs preferentially to one face of the double bond, leading to the desired enantiomeric excess. pitt.edu

While this compound itself is not used for asymmetric hydrogenation, its structural motif can be incorporated into larger, chiral ligand frameworks. The mechanistic understanding derived from achiral phosphines in general hydrogenation processes informs the design of these more complex chiral ligands. The electronic properties of the anisyl groups, for instance, could be used to tune the activity of a chiral catalyst while the asymmetric induction is controlled by the chiral backbone.

Identification and Characterization of Catalytic Intermediates

The elucidation of catalytic mechanisms relies heavily on the identification and characterization of key intermediates. In palladium-phosphine catalyzed reactions, species such as the Pd(0) resting state (e.g., Pd(PPh₃)₄), the oxidative addition product (e.g., trans-PdBr(Ar)(PPh₃)₂), and transmetallation intermediates have been studied. wikipedia.orgacs.org

Characterization of these transient species is typically achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphine-ligated complexes. The chemical shift and coupling constants provide information about the coordination environment of the phosphorus atom, including the oxidation state of the metal and the number of coordinated phosphine ligands.

X-ray Crystallography: When catalytic intermediates can be isolated as stable crystals, single-crystal X-ray diffraction provides definitive structural information, confirming bond lengths and angles, and the geometry around the metal center. acs.orgresearchgate.net

For catalysts involving this compound, spectroscopic studies would focus on identifying Pd(0) complexes like Pd[P(4-MeOC₆H₄)₃]₂ or Pd[P(4-MeOC₆H₄)₃]₃ and the corresponding Pd(II) intermediates formed after oxidative addition.

Kinetic and Deuterium (B1214612) Labeling Studies for Rate-Determining Steps

Determining the rate-determining step (RDS) of a catalytic cycle is crucial for optimizing reaction conditions and catalyst design. This is often accomplished through kinetic studies and isotope labeling experiments. researchgate.net

Deuterium Labeling: The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. chem-station.com By replacing a hydrogen atom with a deuterium atom at a position involved in a bond-breaking or bond-forming event in the RDS, a change in the reaction rate can be observed. nih.gov For example, in reactions where C-H bond activation is rate-limiting, significant KIEs are expected. In the context of cross-coupling, deuterium labeling can be used to track the fate of specific atoms and rule out alternative mechanistic pathways. acs.orgacs.org For instance, specific labeling patterns in products can provide insight into processes like β-hydride elimination. ub.edu

Influence of this compound Electronic and Steric Parameters on Reaction Mechanisms

The behavior of this compound as a ligand is best understood by quantifying its electronic and steric properties, often using the Tolman model. libretexts.org

Electronic Parameters: The Tolman electronic parameter (TEP) is a measure of a ligand's electron-donating ability, determined by the C-O stretching frequency in a standard Ni(CO)₃L complex. wikipedia.org More electron-donating ligands transfer more electron density to the metal, which engages in stronger π-backbonding with the CO ligands, weakening the C-O bond and lowering its stretching frequency. Tris(4-methoxyphenyl)phosphine (B1294419) has a TEP value (ν(CO) = 2066.7 cm⁻¹) that is lower than that of triphenylphosphine (B44618) (2068.9 cm⁻¹), indicating it is a stronger electron donor. manchester.ac.uk This enhanced donor ability directly accelerates the oxidative addition step, as a more electron-rich metal center is more reactive toward the electrophilic substrate. nbinno.comtcichemicals.com

Steric Parameters: The steric bulk of a ligand is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.org For tris(4-methoxyphenyl)phosphine, the cone angle is approximately 145°, identical to that of triphenylphosphine. This indicates that the primary difference between these two common ligands is electronic, not steric. However, this substantial steric bulk is still significant enough to promote reductive elimination and to favor the formation of coordinatively unsaturated, highly reactive species like PdL₂ in solution. nbinno.comfishersci.ca

The interplay of these parameters is crucial. The strong electron-donating nature of this compound enhances the rate of oxidative addition, while its significant steric bulk facilitates the final reductive elimination step, making it a highly effective ligand for a variety of cross-coupling reactions. nbinno.comtcichemicals.com

Interactive Data Table: Tolman Parameters for Selected Phosphine Ligands This table allows for the comparison of the electronic and steric properties of Tris(4-methoxyphenyl)phosphine with other common phosphine ligands. A lower TEP value indicates a stronger electron-donating ability.

| Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Tolman Cone Angle (θ) ° |

| P(t-Bu)₃ | 2056.1 | 182 |

| PMe₃ | 2064.1 | 118 |

| P(C₆H₄-4-OMe)₃ | 2066.7 | 145 |

| PPh₃ | 2068.9 | 145 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.9 | 104 |

Data sourced from various studies on phosphine ligand properties. wikipedia.orgmanchester.ac.ukfishersci.ca

Computational Chemistry and Theoretical Modeling of Bis 4 Methoxyphenyl Phosphine Systems

Density Functional Theory (DFT) Studies for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Bis(4-methoxyphenyl)phosphine, DFT studies are instrumental in predicting its behavior as a ligand in catalytic reactions.

Researchers employ DFT to map out the potential energy surfaces of entire catalytic cycles. This involves calculating the geometries and energies of reactants, transition states, intermediates, and products. By determining the energy barriers associated with different reaction pathways, one can predict the kinetics and thermodynamics of a reaction. For instance, in a cross-coupling reaction, DFT can help determine whether the rate-limiting step is oxidative addition, transmetalation, or reductive elimination. rsc.orgresearchgate.net

The selectivity of a catalyst incorporating this compound can also be rationalized using DFT. By comparing the activation energies for the formation of different possible products (e.g., regioisomers or enantiomers), a theoretical prediction of the reaction's selectivity can be made. This predictive power is crucial for optimizing reaction conditions and for the rational design of catalysts that favor the desired product. rsc.org The insights gained from these computational studies can guide experimental efforts, saving significant time and resources.

Table 1: Representative Parameters for a DFT Study of a Catalytic Reaction

| Parameter | Example Specification | Purpose |

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for organometallic systems. |

| Basis Set | 6-311+G(d,p) for main group elements (P, O, C, H) | Describes the atomic orbitals used to build the molecular orbitals. This triple-zeta basis set provides a good balance of accuracy and computational cost. |

| Basis Set (Metal) | LANL2DZ with ECP | For a transition metal center (e.g., Pd, Ni), an effective core potential (ECP) is used to describe the core electrons, reducing computational expense. |

| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of the solvent on the reaction by treating it as a continuous dielectric medium. The choice of solvent (e.g., Toluene, THF) is crucial. |

| Calculation Type | Geometry Optimization & Frequency Analysis | Optimization finds the lowest energy structure of a molecule. Frequency calculation confirms it's a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |

| Properties Calculated | Gibbs Free Energies (ΔG) | Used to determine the thermodynamics and kinetics (activation barriers) of the reaction pathway. |

Modeling of Electronic Structure and Orbital Interactions

The electronic properties of a phosphine (B1218219) ligand are paramount to its function in catalysis. The two para-methoxy groups on the phenyl rings of this compound act as electron-donating groups. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) of the phosphine. A higher energy HOMO indicates that the ligand is a stronger σ-donor to the metal center, which can significantly influence the stability of catalytic intermediates and the rate of key steps like oxidative addition.

Computational modeling allows for the precise calculation of the energies of the frontier molecular orbitals: the HOMO and the LUMO (lowest unoccupied molecular orbital). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

The interaction between the ligand's orbitals and the metal's d-orbitals is what forms the coordination bond. The primary interaction is the donation of the phosphorus lone pair (residing in the HOMO) to an empty d-orbital on the metal. Additionally, there can be a π-backbonding interaction where filled d-orbitals on the metal donate electron density back into empty σ-orbitals of the P-C bonds of the phosphine ligand. Modeling these orbital interactions helps to explain the nature and strength of the metal-ligand bond.

Table 2: Calculated Electronic Properties of Representative Aryl Phosphines

| Property | Triphenylphosphine (B44618) (Reference) | Tris(4-methoxyphenyl)phosphine (B1294419) (Analog) | This compound (Estimated) |

| HOMO Energy | ~ -5.9 eV | ~ -5.5 eV | ~ -5.6 eV |

| LUMO Energy | ~ -0.8 eV | ~ -0.6 eV | ~ -0.7 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.1 eV | ~ 4.9 eV | ~ 4.9 eV |

| Dipole Moment | ~ 1.4 D | ~ 2.5 D | ~ 2.0 D |

| Nature of HOMO | Primarily located on the Phosphorus lone pair and phenyl rings | Primarily located on the Phosphorus lone pair with significant contribution from the electron-rich methoxyphenyl rings | Primarily located on the Phosphorus lone pair with contribution from the methoxyphenyl rings |

| Nature of LUMO | Delocalized π orbitals of the phenyl rings | Delocalized π* orbitals of the methoxyphenyl rings | Delocalized π* orbitals of the methoxyphenyl rings |

Note: Values for Tris(4-methoxyphenyl)phosphine are based on published data for analogous systems and serve as a reference. wikipedia.org Values for this compound are estimated based on trends observed in related phosphine ligands.

Computational Design of Novel this compound-Based Ligands

One of the most powerful applications of computational chemistry is the in silico design of new molecules with tailored properties. chemrxiv.org Starting with the this compound scaffold, chemists can computationally introduce modifications to fine-tune its steric and electronic characteristics. This virtual screening approach allows for the rapid evaluation of a large library of potential new ligands without the need for extensive synthetic work. researchgate.netnsf.gov

The design process typically involves:

Scaffold Selection: Starting with the known this compound structure.

Virtual Modification: Systematically altering the substituents on the phenyl rings. For example, one could replace the methoxy (B1213986) groups with other electron-donating or electron-withdrawing groups, or add bulky groups at the ortho positions to increase steric hindrance.

Property Calculation: For each new virtual ligand, key steric and electronic descriptors (e.g., cone angle, buried volume, HOMO energy) are calculated using computational methods.

Performance Prediction: The calculated properties are then used to predict the ligand's potential performance in a specific catalytic reaction, often using quantitative structure-activity relationship (QSAR) models.

Synthesis Prioritization: Only the most promising candidates identified through this computational screening are then prioritized for actual synthesis and experimental testing.

This approach accelerates the discovery of new, high-performance ligands for specific catalytic applications.

Table 3: Hypothetical Modifications to the this compound Scaffold and Predicted Effects

| Modification to this compound | Predicted Effect on Electronic Properties | Predicted Effect on Steric Properties | Potential Application |

| Replace para-methoxy with para-N(CH₃)₂ | Increased electron-donating ability (stronger σ-donor) | Minimal change in sterics | Reactions requiring very electron-rich ligands (e.g., challenging oxidative additions) |

| Replace para-methoxy with para-CF₃ | Decreased electron-donating ability (weaker σ-donor) | Minimal change in sterics | Reactions benefiting from more π-acidic ligands to stabilize electron-rich metal centers |

| Add methyl groups at ortho-positions | Minor electronic change | Significant increase in steric bulk near the P atom | Enhancing selectivity in reactions where steric control is crucial |

| Replace one methoxyphenyl group with a bulky adamantyl group | Decrease in π-system, increase in σ-donation | Significant increase in steric bulk and cone angle | Promoting reductive elimination and preventing catalyst deactivation |

Theoretical Analysis of Electronic and Steric Effects in Catalysis

The success of a phosphine ligand in catalysis is governed by a delicate balance of its electronic and steric effects. Computational chemistry provides quantitative descriptors to analyze these properties independently. manchester.ac.uk

Electronic Effects are primarily quantified by the Tolman Electronic Parameter (TEP). While originally determined experimentally via the CO stretching frequency of a [Ni(CO)₃(L)] complex, the TEP can be accurately calculated using DFT. chemrxiv.org A lower TEP value (corresponding to a lower stretching frequency) indicates a more electron-donating ligand. The para-methoxy groups in this compound make it a relatively electron-rich ligand compared to triphenylphosphine. Another computational descriptor for electronic properties is the minimum electrostatic potential (Vmin) on the phosphorus lone pair surface. nih.gov

Steric Effects are described by several computed parameters:

Tolman's Cone Angle (θ): This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured from the metal center. nsf.gov It provides a measure of the ligand's overall bulk.

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It is considered a more accurate representation of the steric environment at the metal center than the cone angle, as it accounts for the specific conformation of the ligand in a complex. nih.gov

Computational analysis reveals that these two steric parameters are not always equivalent; a ligand can have a large cone angle due to distant bulk while having a relatively low buried volume if it is less crowded near the metal center. nih.gov This concept of "remote steric hindrance" can be crucial for ligand design. nih.gov By calculating these parameters for this compound and its complexes, chemists can build models that correlate these properties with catalytic activity and selectivity, leading to a deeper understanding of structure-performance relationships. nih.gov

Table 4: Comparison of Steric and Electronic Parameters for Common Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, degrees) | Buried Volume (%Vbur) |

| P(CH₃)₃ (Trimethylphosphine) | 2064.1 | 118 | 28.5 |

| PPh₃ (Triphenylphosphine) | 2068.9 | 145 | 33.6 |

| This compound (Estimated) | ~2067 | ~145 | ~34 |

| P(Cy)₃ (Tricyclohexylphosphine) | 2056.4 | 170 | 41.5 |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 | 182 | 46.5 |

Note: TEP, Cone Angle, and %Vbur values are representative values from literature and computational studies. Values for this compound are estimated based on its structural similarity to Triphenylphosphine, with minor electronic influence from the methoxy groups and negligible steric impact at the para position.

Compound Names Mentioned

| Compound Name |

| This compound |

| Triphenylphosphine |

| Tris(4-methoxyphenyl)phosphine |

| Trimethylphosphine |

| Tricyclohexylphosphine |

| Tri-tert-butylphosphine |

| Toluene |

| Tetrahydrofuran (B95107) (THF) |

| Palladium (Pd) |

| Nickel (Ni) |

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Grignard + PCl₃ | 65–75 | 98+ | Moisture sensitivity |

| Chlorophosphine reduction | 70–80 | 97+ | Catalyst selection (e.g., LiAlH₄) |

Basic: How can researchers characterize the electronic and steric properties of this compound for ligand design?

Q. Methodology :

- NMR Spectroscopy : ³¹P NMR shifts (δ ≈ -20 to -25 ppm) indicate electron-donating effects of methoxy groups .

- X-ray Crystallography : Reveals bond angles (P–C–O ≈ 120°) and steric bulk via Tolman’s cone angle (~145°) .

- Cyclic Voltammetry : Oxidation potentials correlate with electron-richness (e.g., -1.2 V vs. Ag/AgCl) .

Q. Table 2: Substituent Effects on Electronic Properties

| Phosphine Derivative | ³¹P NMR Shift (ppm) | Tolman Cone Angle (°) |

|---|---|---|

| Bis(4-methoxyphenyl) | -22.5 | 145 |

| Bis(3,5-dimethyl-4-methoxy) | -24.1 | 160 |

| Triphenylphosphine | -5.8 | 145 |

Advanced: What mechanisms underlie the catalytic efficiency of this compound in cross-coupling reactions?

The methoxy groups enhance electron donation to metal centers (e.g., Pd or Rh), stabilizing low-oxidation-state intermediates. In Suzuki-Miyaura couplings:

Oxidative Addition : Electron-rich Pd⁰ complexes form rapidly .

Transmetallation : Steric bulk from methoxy groups reduces undesired β-hydride elimination .

Reductive Elimination : Accelerated by π-backbonding from the metal to phosphine .

Q. Key Data :

- Turnover numbers (TON) exceed 10⁴ in aryl bromide couplings .

- Competitive experiments show 3× higher activity vs. PPh₃ in C–N bond formation .

Advanced: How do computational models predict the reactivity of this compound in asymmetric catalysis?

Density Functional Theory (DFT) studies reveal:

- Frontier Molecular Orbitals : HOMO localization on phosphorus enhances nucleophilicity .

- Steric Maps : Methoxy groups create chiral pockets for enantioselective C–H activation (e.g., 90% ee in hydroarylations) .

- Transition-State Analysis : Lower activation energy (ΔG‡ ≈ 15 kcal/mol) vs. non-methoxy analogs .

Software Tools : Gaussian 16 (B3LYP/6-31G*) and NBO analysis .

Advanced: What contradictions exist in reported photophysical data for this compound oxide derivatives?

Discrepancies arise in:

- Fluorescence Quantum Yields : Ranging from 0.15 to 0.35 due to solvent polarity effects .

- Lifetimes : Monoexponential decay (τ ≈ 4 ns) in nonpolar solvents vs. biexponential in polar media .

Resolution : Use degassed solvents and standardized excitation wavelengths (e.g., 365 nm) .

Basic: What safety protocols are critical when handling this compound?

- Storage : Under argon at -20°C to prevent oxidation .

- Deactivation : Quench residues with 10% aqueous H₂O₂ before disposal .

- PPE : Gloveboxes for air-sensitive steps; nitrile gloves and goggles .

Advanced: How does this compound compare to structurally similar ligands in metal-mediated transformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.